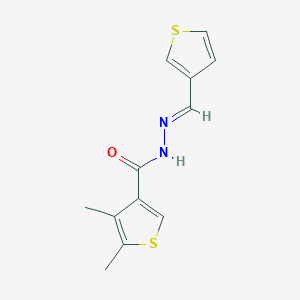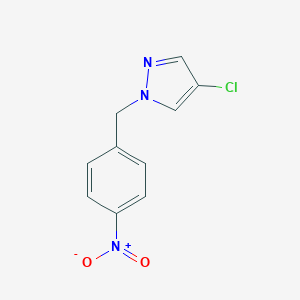![molecular formula C25H20N4O2S B454784 2-PHENYL-N~4~-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE](/img/structure/B454784.png)
2-PHENYL-N~4~-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-PHENYL-N~4~-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE is a complex organic compound with a molecular formula of C25H20N4O2S. This compound is notable for its intricate structure, which includes a quinoline core, a phenyl group, and a hydrazino linkage. It is of interest in various fields of scientific research due to its potential biological and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENYL-N~4~-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinoline core. This is followed by the introduction of the phenyl group and the hydrazino linkage. Common reagents used in these reactions include phenylacetyl chloride, hydrazine hydrate, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely be optimized for yield and purity, with continuous monitoring of reaction parameters. Solvent extraction, crystallization, and purification steps are integral to the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
2-PHENYL-N~4~-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs. Substitution reactions could result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-PHENYL-N~4~-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-PHENYL-N~4~-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-PHENYL-N~4~-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE shares similarities with other quinoline derivatives and hydrazino compounds.
- Compounds like 2-phenylquinoline and N-phenylhydrazine exhibit similar structural features and reactivity .
Uniqueness
What sets this compound apart is its unique combination of a quinoline core with a phenylacetyl hydrazino linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C25H20N4O2S |
|---|---|
Peso molecular |
440.5g/mol |
Nombre IUPAC |
2-phenyl-N-[[(2-phenylacetyl)amino]carbamothioyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C25H20N4O2S/c30-23(15-17-9-3-1-4-10-17)28-29-25(32)27-24(31)20-16-22(18-11-5-2-6-12-18)26-21-14-8-7-13-19(20)21/h1-14,16H,15H2,(H,28,30)(H2,27,29,31,32) |
Clave InChI |
BMYZMEYXWZXEKR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NNC(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-methoxyphenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B454705.png)
![N-[(2-methylphenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B454706.png)

![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B454710.png)

![N-[4-(BENZYLOXY)PHENYL]-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA](/img/structure/B454713.png)
![Methyl 4-{4-[(2-chloro-4-fluorophenoxy)methyl]-5-methyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454715.png)


![ETHYL 5-({[3-(SEC-BUTOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE](/img/structure/B454721.png)

![methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454723.png)
